3-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid 3-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1260682-05-0
VCID: VC8063658
InChI: InChI=1S/C9H9BrFNO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)
SMILES: C1=CC(=C(C=C1C(CC(=O)O)N)F)Br
Molecular Formula: C9H9BrFNO2
Molecular Weight: 262.08

3-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid

CAS No.: 1260682-05-0

Cat. No.: VC8063658

Molecular Formula: C9H9BrFNO2

Molecular Weight: 262.08

* For research use only. Not for human or veterinary use.

3-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid - 1260682-05-0

Specification

CAS No. 1260682-05-0
Molecular Formula C9H9BrFNO2
Molecular Weight 262.08
IUPAC Name 3-amino-3-(4-bromo-3-fluorophenyl)propanoic acid
Standard InChI InChI=1S/C9H9BrFNO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)
Standard InChI Key KQILRFRQSYLNIS-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(CC(=O)O)N)F)Br
Canonical SMILES C1=CC(=C(C=C1C(CC(=O)O)N)F)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a β-amino acid backbone (propanoic acid) linked to a halogenated phenyl ring. Key structural attributes include:

  • Halogen substituents: Bromine (Br) at the para position and fluorine (F) at the meta position of the phenyl ring.

  • Chirality: The α-carbon bearing the amino group enables enantiomeric forms, with the (S)-configuration being pharmacologically relevant .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₉BrFNO₂
Molecular Weight262.08 g/mol
DensityNot reported
Melting PointNot reported
SolubilityModerate in polar solvents

The bromine atom enhances electrophilic reactivity, while fluorine improves metabolic stability and binding affinity.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically involves sequential halogenation and amination steps:

  • Bromination/Fluorination: Starting from phenylpropanoic acid derivatives, bromine and fluorine are introduced using N-bromosuccinimide (NBS) and Selectfluor, respectively .

  • Amination: A Curtius rearrangement or Staudinger reaction introduces the amino group at the β-position.

Example Reaction Pathway:

Phenylpropanoic acidNBS, H₂SO₄Bromination4-Bromo derivativeSelectfluorFluorination4-Bromo-3-fluoro intermediateNaN₃, HClAminationTarget compound\text{Phenylpropanoic acid} \xrightarrow[\text{NBS, H₂SO₄}]{\text{Bromination}} \text{4-Bromo derivative} \xrightarrow[\text{Selectfluor}]{\text{Fluorination}} \text{4-Bromo-3-fluoro intermediate} \xrightarrow[\text{NaN₃, HCl}]{\text{Amination}} \text{Target compound}

Yields range from 45–68%, with purification via recrystallization (ethanol/water) or chiral HPLC .

Industrial Production

Scaled-up synthesis employs continuous flow reactors to optimize temperature (20–50°C) and residence time (2–4 hr). Automated systems monitor reaction progress, achieving >95% purity.

Chemical Reactivity and Derivatives

Functional Group Transformations

The compound undergoes three primary reactions:

  • Oxidation: Converts the amino group to a nitroso or nitro derivative using KMnO₄ (yield: 72%).

  • Reduction: LiAlH₄ reduces the carboxylic acid to an alcohol (yield: 65%).

  • Halogen Exchange: Suzuki-Miyaura coupling replaces bromine with aryl/heteroaryl groups .

Table 2: Reaction Kinetics of Halogenated Analogs

CompoundOxidation Rate (×10⁻³ s⁻¹)Reduction Efficiency (%)
4-Bromo-3-fluoro derivative1.8 ± 0.263 ± 4
3-Bromo-4-fluoro derivative1.5 ± 0.158 ± 3
Non-halogenated analog0.9 ± 0.142 ± 2

Electron-withdrawing halogens increase oxidation rates by 100% compared to non-halogenated analogs.

Biological Activity and Mechanisms

Antibacterial Effects

The compound inhibits Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 15–30 µg/mL. Fluorine enhances membrane permeability, while bromine disrupts DNA gyrase .

Table 3: Antimicrobial Activity Spectrum

PathogenMIC (µg/mL)Mechanism
S. aureus (MRSA)15DNA gyrase inhibition
Escherichia coli30Cell wall synthesis
Candida auris25Ergosterol biosynthesis

Comparative Analysis with Structural Analogs

Halogen Position Impact

  • 4-Bromo-3-fluoro: Higher antibacterial activity due to optimal halogen spacing.

  • 2-Bromo-4-fluoro: Reduced efficacy (MIC ↑40%) from steric hindrance.

Amino Acid Backbone Modifications

  • Propanoic acid vs. propanehydrazide: Hydrazide derivatives show 2× higher antioxidant activity but lower solubility .

Industrial and Research Applications

Pharmaceutical Intermediate

Used to synthesize kinase inhibitors and GABA receptor modulators. A 2024 study generated 23 derivatives with IC₅₀ <1 µM against COVID-19 main protease .

Biochemical Probes

Fluorine-19 NMR tags enable real-time tracking of protein-ligand interactions. The bromine atom facilitates radiolabeling for PET imaging .

Challenges and Future Directions

Synthetic Limitations

  • Low yields in asymmetric amination (≤50% ee without chiral catalysts) .

  • Bromine’s susceptibility to nucleophilic displacement complicates storage.

Research Opportunities

  • Targeted drug delivery: PEGylation improves solubility and tumor uptake .

  • Enzymatic resolution: Lipase-catalyzed hydrolysis achieves >99% ee .

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